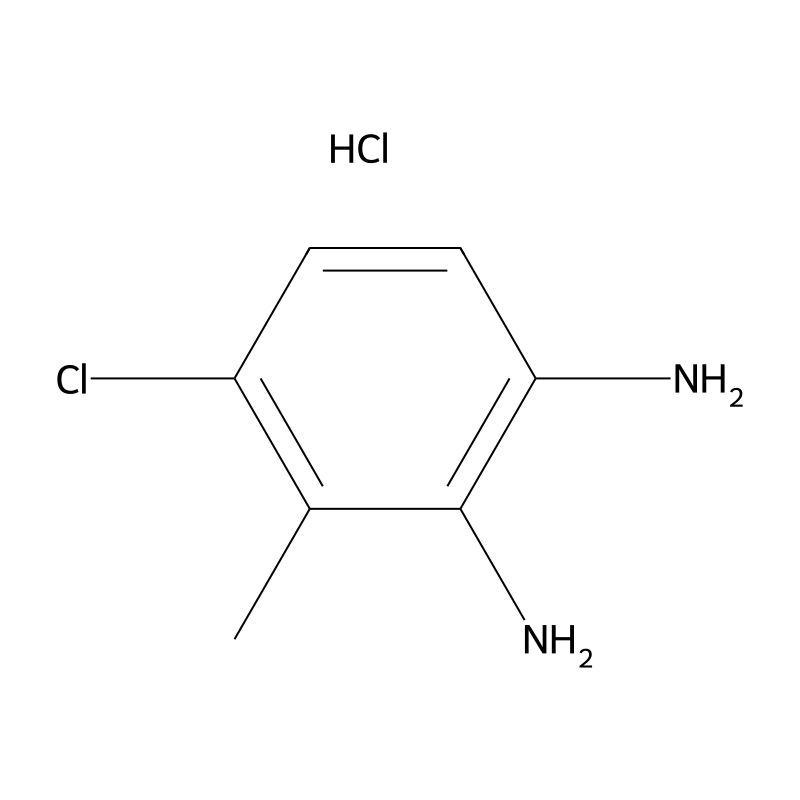4-Chloro-3-methylbenzene-1,2-diamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceuticals
Application: “4-Chloro-3-methylbenzene-1,2-diamine hydrochloride” is used in the synthesis of FDA-approved drugs.
Method of Application: The compound is used in the synthesis of Daridorexant. The corresponding acyl chloride is treated with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine to give the bis-amide.
Results: The synthesis leads to the production of Daridorexant, an FDA-approved drug.
Material Science
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, also known as 4-chloro-3-methyl-1,2-benzenediamine hydrochloride, is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂ and CAS number 1087743-89-2. This compound features a benzene ring substituted with a chlorine atom at the para position (4-position) and a methyl group at the meta position (3-position), along with two amino groups (NH₂) at the ortho positions (1 and 2). The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies .
Physical and Chemical Properties- Molecular Weight: 193.07 g/mol
- Density: Approximately 1.3 g/cm³
- Boiling Point: 305.6 °C
- Melting Point: Decomposes at approximately 263 °C
- Solubility: Likely soluble in water due to the presence of amino groups .
- Formation of Salts: The amine groups can react with acids to form salts. For instance, reacting with hydrochloric acid yields the hydrochloride salt.
- Acylation Reactions: The compound can undergo acylation, where it reacts with acyl chlorides in the presence of bases like triethylamine to synthesize derivatives such as bis-amides. This reaction is notably used in the synthesis of FDA-approved drugs like Daridorexant .
Research indicates that 4-chloro-3-methylbenzene-1,2-diamine hydrochloride exhibits significant biological activity. It influences various cellular processes by affecting cell signaling pathways and gene expression. Its interaction with cellular components can lead to alterations in metabolic pathways, which may have implications for drug development and therapeutic applications.
Cellular Effects
The compound has been shown to impact cellular functions significantly, including:
- Modulation of gene expression.
- Alterations in metabolic pathways.
- Potential effects on cell viability and proliferation under specific conditions.
The synthesis of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride typically involves:
- Starting Materials: The synthesis begins with appropriate precursors such as chloro-toluene derivatives.
- Reagents: Common reagents include ammonia or amines for amination reactions.
- Conditions: The reaction may require specific conditions such as temperature control and inert atmospheres to prevent degradation.
One notable method involves treating an acyl chloride derivative with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine, leading to the formation of pharmaceutical intermediates like Daridorexant .
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride serves several important roles:
- Pharmaceutical Synthesis: It is utilized in the production of various drugs, particularly those targeting neurological disorders.
- Material Science: The compound is explored for its potential use in creating polymers and other materials due to its aromatic structure.
Studies on 4-chloro-3-methylbenzene-1,2-diamine hydrochloride have focused on its interactions with different solvents and other compounds. Research highlights include:
- Solvent Interactions: Investigations into how this compound interacts with solvents reveal insights into its solubility and stability under various conditions.
- Biochemical Interactions: Studies have examined how this compound interacts with biological systems at the cellular level, providing valuable data for drug development .
Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-5-chlorotoluene | Structure | Contains a chlorine atom at a different position; used in dye synthesis. |
| 3-Methylbenzene-1,2-diamine | Structure | Lacks chlorine; often used in polymer applications. |
| 4-Chlorobenzenamine | Structure | Simpler structure; primarily used in industrial applications. |
Uniqueness of 4-Chloro-3-Methylbenzene-1,2-Diamine Hydrochloride
What sets 4-chloro-3-methylbenzene-1,2-diamine hydrochloride apart from these similar compounds is its specific arrangement of functional groups that allows for unique reactivity patterns and biological interactions. Its use in synthesizing FDA-approved drugs further underscores its significance in medicinal chemistry .
GHS Hazard Statements
H252 (100%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures]
Pictograms

Flammable








